molecular formula C8H11NO2S B1629518 Ethyl 2-(2-methylthiazol-5-yl)acetate CAS No. 60588-60-5

Ethyl 2-(2-methylthiazol-5-yl)acetate

Cat. No. B1629518
CAS RN: 60588-60-5
M. Wt: 185.25 g/mol
InChI Key: RGPWSBLQRKGRSH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methylthiazol-5-yl)acetate is a chemical compound with the molecular formula C8H11NO2S . It is also known as raspberry ketone.


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-methylthiazol-5-yl)acetate can be represented by the InChI string: InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-5-9-6(2)12-7/h5H,3-4H2,1-2H3 . The Canonical SMILES representation is CCOC(=O)CC1=CN=C(S1)C .


Physical And Chemical Properties Analysis

Ethyl 2-(2-methylthiazol-5-yl)acetate has a molecular weight of 185.25 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . The topological polar surface area is 67.4 Ų . The compound has a complexity of 163 . The storage temperature is 2-8°C .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Compounds similar to Ethyl 2-(2-methylthiazol-5-yl)acetate are frequently utilized in the synthesis of more complex molecules. For instance, ethyl (1,2-benzisothiazol-3-yl)cyanoacetate and related derivatives have been explored for their unique tautomeric behaviors and potential in synthesizing benzisothiazole derivatives, highlighting their significance in chemical synthesis and structural analysis (Carrington et al., 1972). Additionally, the synthesis of ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate through various chemical processes underscores the versatility and importance of thiazole derivatives in medicinal chemistry (Wang Li, 2007).

Biological Activities and Applications

Ethyl 2-(2-methylthiazol-5-yl)acetate-related compounds have been investigated for their biological activities. For example, ethyl 2-(2-acetamidothiazol-4-yl)acetate has been studied for its DNA binding interactions, providing insights into potential applications in drug design and pharmacology (Iqbal et al., 2019). Such studies illustrate the compound's relevance in understanding molecular interactions and developing therapeutic agents.

Material Science and Corrosion Inhibition

Research into triazole derivatives, structurally related to Ethyl 2-(2-methylthiazol-5-yl)acetate, has demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments (Nahlé et al., 2021). This application is crucial for extending the lifespan of metal structures and components, showcasing the compound's potential utility in industrial and engineering contexts.

Coordination Chemistry

Compounds within the thiazole and triazole families are also utilized in the synthesis of coordination polymers, demonstrating the versatility of these molecules in forming complex structures with potential applications in catalysis, material science, and nanotechnology (Hu et al., 2016).

Safety And Hazards

For safety and hazards, it’s always recommended to refer to the Material Safety Data Sheet (MSDS) for the most accurate and up-to-date information .

properties

IUPAC Name

ethyl 2-(2-methyl-1,3-thiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-5-9-6(2)12-7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPWSBLQRKGRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70606573
Record name Ethyl (2-methyl-1,3-thiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-methylthiazol-5-yl)acetate

CAS RN

60588-60-5
Record name Ethyl (2-methyl-1,3-thiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 28.7 g of ethyl 3-bromo-4-oxo-butyrate, 300 ml of dichloroethane and 11.2 g of thioacetamide was refluxed for 10 hours with stirring while replacing the dichloroethane that distilled to keep the volume constant and then the mixture was cooled to room temperature. The mixture was evaporated to dryness and the residue was dissolved in ethyl acetate. The solution was extracted with 2N hydrochloric acid and the pH of the aqueous extracts was made alkaline by addition of ammonium hydroxide. The mixture was extracted with ethyl acetate and the organic extract was washed with water, dried and evaporated to dryness to obtain 8.3 g of ethyl 2-methyl-5-thiazole acetate. The IR spectrum in CHCl3 showed ester C=O at 1737cm-1 and C=C and C=N at 1535cm-1.
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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